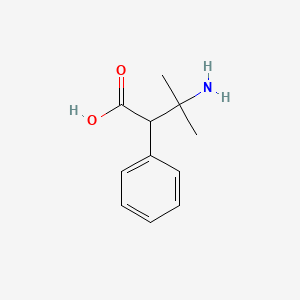

3-Amino-3-methyl-2-phenylbutanoic acid

Description

Contextual Significance as a Non-Proteinogenic Amino Acid Building Block

3-Amino-3-methyl-2-phenylbutanoic acid is classified as a non-proteinogenic amino acid, meaning it is not one of the 20 canonical amino acids directly encoded by the genetic code to be incorporated into proteins during ribosomal synthesis. mdpi.com The academic and commercial interest in such "unnatural" amino acids lies in their utility as versatile building blocks for creating novel molecules, particularly peptidomimetics—compounds that mimic the structure and function of natural peptides. sigmaaldrich.com

The incorporation of non-proteinogenic amino acids like this compound into peptide chains can confer significant advantages. mdpi.com These modifications can lead to synthetic peptides with enhanced potency, greater stability against enzymatic degradation, and improved pharmacokinetic profiles. researchgate.net Unnatural amino acids are used to introduce conformational constraints, create unique molecular scaffolds, and ultimately develop new therapeutic drug candidates. sigmaaldrich.com The specific structure of this compound, featuring a β-amino group and substitution at the α and β positions, provides a distinct three-dimensional geometry for constructing these advanced molecular architectures.

Table 1: Properties of this compound Note: Data for the base compound. It is also available as a hydrochloride salt.

| Property | Value |

|---|---|

| Molecular Formula | C11H15NO2 |

| Molecular Weight | 193.24 g/mol |

| Class | β-Amino Acid |

| Type | Non-Proteinogenic |

Historical Development of Research on β-Amino Acids and Analogues

The history of amino acid research began with the discovery and characterization of the 20 common α-amino acids that form the basis of proteins. acs.org For many years, the primary focus of peptide chemistry was on these naturally occurring building blocks. However, over the past few decades, there has been a significant expansion of research into amino acid analogues, with β-amino acids emerging as a particularly important class. acs.org

This shift was driven by the need to overcome the limitations of natural peptides as therapeutic agents, such as their rapid breakdown by proteases in the body. sigmaaldrich.com Researchers discovered that peptides constructed from β-amino acids (β-peptides) could fold into stable secondary structures, much like natural peptides, but were resistant to enzymatic degradation. researchgate.net This finding opened up new possibilities for drug development. β-amino acids became vital building blocks for creating pharmacologically active molecules with increased potency and stability. researchgate.nethilarispublisher.com The development of synthetic methods to produce a wide variety of β-amino acid building blocks has been a focus of considerable attention in medicinal chemistry, allowing for their application in diverse areas such as the development of antimicrobial agents and enzyme inhibitors. acs.orghilarispublisher.com

Overview of Stereoisomeric Forms and Their Importance in Chemical Synthesis

Stereoisomers are molecules that have the same chemical formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms. biosyn.com this compound possesses two chiral centers, which means it can exist in multiple stereoisomeric forms (specifically, as two pairs of enantiomers). The spatial arrangement of the amino, phenyl, and methyl groups around these centers defines the specific stereoisomer.

The stereochemistry of a molecule is critically important in biological systems because enzymes and receptors are themselves chiral. This means that different stereoisomers of a compound can interact differently with biological targets, resulting in one isomer being highly active while another may be inactive or even have a different effect. biosyn.com

Consequently, a major goal in modern organic chemistry is the development of methods for asymmetric synthesis—the ability to selectively produce a single, desired stereoisomer. nih.govresearchgate.net Accessing stereoisomerically pure forms of compounds like this compound is essential for investigating their biological activity and for their potential use as building blocks in the synthesis of complex, single-isomer pharmaceutical products. nih.gov Synthetic strategies often employ chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction, ensuring the production of a specific stereoisomer with high purity. researchgate.net

Table 2: Classification of Amino Acids Mentioned

| Category | Description | Example |

|---|---|---|

| Proteinogenic α-Amino Acid | An α-amino acid that is encoded by the standard genetic code. | Alanine (B10760859) |

| Non-Proteinogenic β-Amino Acid | A β-amino acid that is not encoded by the genetic code. | This compound |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-methyl-2-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,12)9(10(13)14)8-6-4-3-5-7-8/h3-7,9H,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCRCVUJOQDLFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C1=CC=CC=C1)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Amino 3 Methyl 2 Phenylbutanoic Acid

Racemic Synthesis Approaches

The preparation of 3-amino-3-methyl-2-phenylbutanoic acid in its racemic form can be achieved through several established synthetic strategies. These methods typically involve the construction of the carbon skeleton followed by the introduction of the amino functionality.

Multi-Step Chemical Synthesis Routes

Multi-step synthesis provides a versatile platform for the construction of complex molecules like this compound from simpler, readily available starting materials. Key transformations in these sequences include condensation reactions, Michael additions, catalytic hydrogenations, and amidation/hydrolysis sequences.

Condensation reactions are fundamental to the formation of the carbon-carbon bonds necessary to assemble the backbone of this compound. A plausible approach involves the Knoevenagel condensation of phenylacetic acid derivatives with a suitable carbonyl compound, followed by further modifications. For instance, the condensation of phenylacetonitrile (B145931) with a ketone can furnish a key intermediate.

A general representation of a condensation approach could involve the reaction of a phenylacetyl derivative with 2-methylpropanal followed by a series of transformations to introduce the second methyl group and the amino functionality at the C3 position. The reaction conditions for such condensations are critical and often require a basic catalyst to facilitate the initial deprotonation and subsequent carbon-carbon bond formation.

Table 1: Illustrative Condensation Reaction Conditions

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) |

| Phenylacetonitrile | 2-Methylpropanal | Piperidine | Ethanol | Reflux |

| Diethyl phenylmalonate | Acetone | Sodium ethoxide | Ethanol | Room Temperature |

Note: This table represents typical conditions for related condensation reactions and serves as a hypothetical example for the synthesis of a precursor to the target molecule.

Michael addition, or conjugate addition, presents another powerful tool for the construction of the carbon framework of β-amino acids. This strategy typically involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. For the synthesis of this compound, a potential Michael acceptor could be an α,β-unsaturated ester bearing a phenyl group at the α-position. The nucleophile would be a methyl-containing species.

A hypothetical Michael addition route could involve the reaction of a methylcuprate reagent with an appropriate α,β-unsaturated ester, such as ethyl 2-phenyl-3-methylbut-2-enoate. The subsequent introduction of the amino group at the β-position would then be required. The choice of the Michael donor and acceptor, as well as the reaction conditions, are crucial for achieving high yields and regioselectivity.

Catalytic hydrogenation is a key step in many synthetic sequences, often employed for the reduction of double bonds or other functional groups. In the context of synthesizing this compound, catalytic hydrogenation could be utilized to reduce a carbon-carbon double bond in a precursor molecule or to convert a nitro group into the desired amino group.

For example, if a synthetic route proceeds through a nitro-containing intermediate, such as 3-methyl-3-nitro-2-phenylbutanoic acid, catalytic hydrogenation over a palladium or platinum catalyst would be a standard method for the reduction to the corresponding amine. The efficiency of this reaction is dependent on the catalyst, solvent, hydrogen pressure, and temperature.

Table 2: Typical Catalytic Hydrogenation Conditions for Nitro Group Reduction

| Substrate | Catalyst | Solvent | Hydrogen Pressure (atm) | Temperature (°C) |

| 3-Methyl-3-nitro-2-phenylbutanoic acid ester | 10% Pd/C | Methanol | 1-5 | Room Temperature |

| 3-Methyl-3-nitro-2-phenylbutanoic acid ester | PtO₂ | Ethyl acetate | 1-5 | Room Temperature |

Note: This table illustrates common conditions for the reduction of nitro groups to amines in similar structures.

The final steps in the synthesis of this compound often involve the formation of an amide or ester, followed by hydrolysis to yield the free amino acid. For instance, if the synthesis yields an ester of the target molecule, saponification using a base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification, will liberate the carboxylic acid.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is a critical aspect of any synthetic methodology, aiming to maximize the yield of the desired product while minimizing the formation of byproducts, thus ensuring high purity. This process involves a systematic investigation of various reaction parameters.

Key parameters that are often optimized include:

Temperature: Affects reaction rates and selectivity. Higher temperatures can lead to faster reactions but may also promote side reactions.

Solvent: The polarity and boiling point of the solvent can significantly influence reaction outcomes.

Catalyst: The choice and loading of the catalyst can dramatically impact reaction efficiency and selectivity.

Concentration: The concentration of reactants can affect reaction rates and, in some cases, equilibrium positions.

Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for quenching the reaction to maximize product formation and minimize degradation.

Table 3: Example of Optimization of a Hypothetical Amidation Step

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Triethylamine (B128534) | Dichloromethane | 25 | 12 | 65 |

| 2 | Diisopropylethylamine | Dichloromethane | 25 | 12 | 72 |

| 3 | Triethylamine | Tetrahydrofuran (B95107) | 25 | 12 | 68 |

| 4 | Diisopropylethylamine | Tetrahydrofuran | 25 | 12 | 75 |

| 5 | Diisopropylethylamine | Tetrahydrofuran | 40 | 6 | 85 |

Note: This table is a generic representation of an optimization study for an amidation reaction, illustrating how systematic changes in reaction parameters can lead to improved yields.

By carefully manipulating these variables, chemists can develop robust and efficient synthetic routes to this compound, ensuring a reliable supply of this important building block for further chemical and pharmaceutical research.

Stereoselective and Asymmetric Synthesis Strategies

The synthesis of this compound presents a significant stereochemical challenge, requiring precise control over two adjacent stereocenters, one of which is a quaternary carbon. Advanced synthetic approaches are necessary to achieve high levels of diastereoselectivity and enantioselectivity.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are powerful tools for controlling stereochemistry in the synthesis of complex molecules like amino acids. wikipedia.org An auxiliary is a chiral molecule that is temporarily incorporated into a substrate to direct a stereoselective transformation. After the desired stereochemistry is set, the auxiliary is removed and can often be recovered.

For the synthesis of a β-amino acid like this compound, a common approach involves the diastereoselective alkylation of an enolate derived from a carboxylic acid derivative attached to a chiral auxiliary. For instance, chiral oxazolidinones, popularized by Evans, are widely used auxiliaries. wikipedia.org A hypothetical route could involve the acylation of a chiral oxazolidinone with a phenylacetic acid derivative, followed by deprotonation to form a chiral enolate. Subsequent reaction of this enolate with an electrophile that introduces the 3-amino-3-methylbutyl group would proceed with high diastereoselectivity, guided by the steric hindrance of the auxiliary.

Another class of auxiliaries that could be employed are pseudoephedrine amides. The α-proton of a pseudoephedrine amide can be deprotonated to form an enolate, and subsequent alkylation reactions often proceed with high diastereoselectivity. wikipedia.org The synthesis of various enantiomerically pure uncommon α-amino acids has been achieved through the alkylation of chiral glycine (B1666218) derivatives using axially chiral BINOL as an auxiliary, demonstrating the versatility of this approach. wikipedia.org

Table 1: Common Chiral Auxiliaries and Their General Applications

| Chiral Auxiliary | Typical Application | Potential Relevance to Target Compound |

| Evans' Oxazolidinones | Stereoselective aldol (B89426) reactions and alkylations | Controlling the stereochemistry at the α-phenyl position. |

| Pseudoephedrine | Asymmetric alkylation of amide enolates | Directing the stereoselective introduction of substituents. |

| Camphorsultam | Michael additions and aldol reactions | Guiding the formation of the α- and β-stereocenters. |

| (R)-Phenylglycine Amide | Asymmetric Strecker synthesis | Could be adapted for the synthesis of α-amino nitrile precursors. |

Asymmetric Catalysis

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Transition Metal-Catalyzed Enantioselective Reactions

Transition metal catalysis provides a versatile platform for a wide range of asymmetric transformations.

Pd-Catalyzed C(sp³)-H Activation: Palladium-catalyzed C(sp³)–H activation has emerged as a powerful tool for the synthesis of complex amino acids. rsc.orgnih.govresearchgate.net This strategy involves the direct functionalization of otherwise inert C-H bonds. For a precursor to this compound, a directing group could be installed on an alanine (B10760859) derivative to facilitate the palladium-catalyzed arylation of a β-C(sp³)–H bond with a phenyl-containing coupling partner. rsc.orgnih.govresearchgate.net Ligand development is crucial in these reactions to control both reactivity and selectivity. nih.gov

Asymmetric Hydrogenation: Asymmetric hydrogenation is a widely used method for the synthesis of chiral compounds, including amino acids. nih.gov A potential strategy for synthesizing the target molecule could involve the asymmetric hydrogenation of a prochiral β-enamido ester precursor. Chiral rhodium complexes with ligands such as TangPhos have proven highly effective for the hydrogenation of β-acylamino acrylates to produce chiral β-amino acid derivatives with high enantioselectivity. nih.govresearchgate.net

Organocatalytic Approaches

Organocatalysis utilizes small organic molecules to catalyze asymmetric reactions. This field has seen rapid growth and offers mild and environmentally friendly alternatives to metal-based catalysts. For the synthesis of β-amino acids, organocatalyzed Mannich reactions are a common strategy. rsc.org A chiral organocatalyst, such as a proline derivative or a thiourea-based catalyst, could promote the enantioselective addition of a nucleophile to an imine, thereby establishing the stereocenters of the target molecule. uni-koeln.de

Chemoenzymatic and Enzymatic Synthesis Methodologies

Enzymes are highly efficient and selective catalysts that can be employed in organic synthesis. Chemoenzymatic approaches combine the advantages of both chemical and enzymatic transformations.

While specific enzymatic routes to this compound have not been reported, enzymes such as transaminases are widely used for the synthesis of chiral amines and amino acids. mdpi.com A hypothetical chemoenzymatic route could involve the enzymatic resolution of a racemic mixture of this compound or a precursor. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic amino ester, allowing for the separation of the two enantiomers. researchgate.net Transaminases could also potentially be engineered to catalyze the asymmetric amination of a suitable keto-acid precursor. mdpi.com

Control of Diastereoselectivity and Enantioselectivity in Synthesis

Achieving high levels of both diastereoselectivity and enantioselectivity is paramount in the synthesis of complex molecules like this compound. The choice of synthetic strategy plays a crucial role in determining the stereochemical outcome.

In chiral auxiliary-mediated approaches, the diastereoselectivity is primarily controlled by the steric and electronic properties of the auxiliary. scielo.br The choice of reaction conditions, such as the solvent, temperature, and nature of the base or Lewis acid, can also significantly influence the diastereomeric ratio.

In asymmetric catalysis, the enantioselectivity is determined by the chiral catalyst. The structure of the ligand in transition metal catalysis and the design of the organocatalyst are critical for achieving high enantiomeric excess. nih.govrsc.org Diastereoselectivity in catalytic reactions can often be controlled by the judicious choice of catalyst and reaction conditions. For example, in asymmetric hydrogenation, the geometry of the double bond in the precursor can influence the diastereoselectivity of the product. nih.gov

Ultimately, a successful synthesis of a specific stereoisomer of this compound would likely involve a multi-step sequence where each step is carefully designed to control the formation of the desired stereocenters.

Homologation and Chain Elongation Techniques

Homologation, the process of extending a carbon chain by a single methylene (B1212753) unit, is a cornerstone of synthetic organic chemistry. For the synthesis of β-amino acids from their α-amino acid precursors, several powerful methods have been developed.

Arndt-Eistert Reaction and Variants

The Arndt-Eistert reaction is a well-established and reliable method for the one-carbon homologation of carboxylic acids, making it a popular choice for the synthesis of β-amino acids from α-amino acids. nih.govwikipedia.orgorganic-chemistry.orgyoutube.com The reaction sequence involves the conversion of a carboxylic acid to an acid chloride, which is then reacted with diazomethane (B1218177) to form a diazoketone. nrochemistry.com The crucial step is the subsequent Wolff rearrangement of the diazoketone, typically catalyzed by silver salts or induced photochemically, to generate a ketene (B1206846) intermediate. organic-chemistry.orgwikipedia.org This ketene is then trapped by a nucleophile, such as water, to yield the homologous carboxylic acid. organic-chemistry.org

The precursor for this compound via this method would be the α,α-disubstituted amino acid, 2-amino-2-methyl-3-phenylpropanoic acid. The synthesis presents a challenge due to the steric hindrance around the α-carbon.

Reaction Scheme:

Activation: The N-protected 2-amino-2-methyl-3-phenylpropanoic acid is converted to its corresponding acid chloride.

Diazoketone Formation: The acid chloride reacts with diazomethane to yield the α-diazoketone.

Wolff Rearrangement: The diazoketone undergoes a Wolff rearrangement to form a ketene.

Hydrolysis: The ketene is trapped with water to produce N-protected this compound.

Research into the Wolff rearrangement of α-alkylated-α-diazoketones has shown that the reaction is indeed feasible, though steric factors can significantly influence the reaction's stereoselectivity and efficiency. acs.orgnih.govacs.org The steric bulk of the substituents on the α-carbon can impact the conformation of the diazoketone and the subsequent migratory aptitude of the rearranging group. acs.org For sterically hindered substrates, photochemical induction of the Wolff rearrangement is often the preferred method, as silver ion catalysis can sometimes fail due to difficulties in forming the necessary substrate-catalyst complex. organic-chemistry.org

Table 1: Key Considerations for Arndt-Eistert Synthesis of Hindered β-Amino Acids

| Step | Key Consideration | Potential Variants & Solutions |

| Diazoketone Formation | Steric hindrance may slow the reaction. | Use of mixed anhydrides for activation; safer alternatives to diazomethane like trimethylsilyldiazomethane. |

| Wolff Rearrangement | Steric hindrance can affect catalyst efficiency. | Photochemical rearrangement is often more effective for hindered substrates. organic-chemistry.org |

| Stereoselectivity | The existing stereocenter can influence the new stereocenter. | Temperature control during rearrangement can enhance diastereoselectivity. acs.org |

Variants of the classical Arndt-Eistert reaction, such as the Newman-Beal modification which includes triethylamine in the diazomethane solution, help to avoid the formation of α-chloromethylketone side-products. wikipedia.org Furthermore, the use of ultrasound has been shown to promote the Wolff rearrangement under mild conditions, which is particularly beneficial for sensitive substrates. organic-chemistry.org

Other Carbon Chain Extension Methods

Beyond the Arndt-Eistert reaction, other synthetic strategies can be envisioned for the construction of this compound, although their application to this specific, highly substituted target may require significant methodological development.

Reformatsky Reaction:

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc to form a β-hydroxy ester. wikipedia.org An important variation for amino acid synthesis is the aza-Reformatsky reaction, where an imine is used instead of a carbonyl compound, directly leading to a β-amino ester. nih.gov This method is powerful for the diastereoselective synthesis of chiral β-amino esters. nih.gov

For the synthesis of the target molecule, a potential disconnection would involve the reaction of a zinc enolate of an α-halo propionate (B1217596) derivative with an N-protected imine derived from phenylacetone. The creation of the two contiguous stereocenters, one of which is quaternary, would be a primary challenge, requiring careful control of the reaction's stereoselectivity.

Table 2: Potential Reformatsky Approach

| Reactant 1 | Reactant 2 | Product Type | Key Challenge |

| Zinc enolate of ethyl 2-bromopropionate | N-protected imine of phenylacetone | β-Amino ester | Control of diastereoselectivity at the two new stereocenters. |

Mannich Reaction:

The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. oarjbp.comwikipedia.org The product is a β-amino carbonyl compound known as a Mannich base. wikipedia.org While a classic and versatile reaction, its direct application to synthesize a structure as complex as this compound is not straightforward. A plausible, albeit complex, multi-step pathway could potentially utilize a Mannich-type reaction to introduce the aminomethyl group, followed by further modifications. researchgate.netorganic-chemistry.org However, controlling the regioselectivity and stereoselectivity in such a sterically demanding context would be a formidable synthetic hurdle.

Chemical Reactivity and Derivatization Studies of 3 Amino 3 Methyl 2 Phenylbutanoic Acid

Reactions at the Amino Group

The reactivity of the amino group in 3-Amino-3-methyl-2-phenylbutanoic acid is a focal point for the synthesis of novel derivatives. Its tertiary nature, however, presents unique challenges and opportunities in oxidation, reduction, and nucleophilic substitution reactions.

Oxidation Reactions (e.g., to Nitroso or Nitro Derivatives)

The oxidation of the amino group in amino acids can lead to the formation of various nitrogenous compounds, including nitroso and nitro derivatives. While specific studies on the direct oxidation of this compound are not extensively documented in publicly available literature, the general principles of amino acid oxidation provide a framework for understanding its potential reactivity. The oxidation of amino acids can be achieved using various reagents, and the products are often influenced by the reaction conditions and the structure of the amino acid itself. For instance, the oxidation of α-amino acids can lead to the corresponding α-keto acids.

Reduction Reactions to Amine Derivatives

While the amino group in this compound is already in a reduced state, reactions involving this functional group can be part of broader reductive processes on derivatives of the parent molecule. For instance, if the amino group were to be converted to a nitro group, a subsequent reduction would be a key step to regenerate the amine or form other reduced nitrogen species. The reduction of nitro-aromatic compounds to amines is a common transformation in organic synthesis, often employing reagents like catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl).

Nucleophilic Substitution Reactions (e.g., Amide, Urea (B33335), or Ester Formation)

The nucleophilic character of the amino group in this compound allows it to participate in a variety of substitution reactions to form amides, ureas, and related derivatives.

Amide Formation: The reaction of the amino group with activated carboxylic acid derivatives (such as acid chlorides or anhydrides) or through coupling reagents leads to the formation of an amide bond. This is a fundamental reaction in peptide synthesis. The steric hindrance around the tertiary amino group of this compound may necessitate the use of potent coupling reagents and optimized reaction conditions to achieve high yields.

Urea Formation: Urea derivatives can be synthesized by reacting the amino group with isocyanates or by using phosgene (B1210022) or its equivalents followed by reaction with another amine. These derivatives are of interest in medicinal chemistry due to their diverse biological activities. The formation of a urea linkage introduces a rigid and planar moiety that can participate in hydrogen bonding, a key interaction in many biological systems.

The table below summarizes the types of nucleophilic substitution reactions at the amino group.

| Reaction Type | Reagent/Coupling Partner | Product Functional Group |

| Amide Formation | Activated Carboxylic Acids, Acyl Halides, Anhydrides | Amide |

| Urea Formation | Isocyanates, Phosgene Equivalents | Urea |

Protection Group Chemistry for Amine Functionality

In multi-step syntheses involving this compound, the protection of the amino group is often a crucial step to prevent unwanted side reactions. The choice of a suitable protecting group is dictated by its stability under various reaction conditions and the ease of its removal. Commonly used protecting groups for amines include carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The selection of a protecting group for the sterically hindered amino group of this particular amino acid would need to consider the steric accessibility for both the protection and deprotection steps.

Reactions at the Carboxyl Group

The carboxyl group of this compound is another key site for derivatization, allowing for the formation of esters and amides, which are important intermediates in various synthetic pathways.

Esterification and Amidation Reactions

Esterification: The conversion of the carboxylic acid to an ester is a common transformation that can facilitate purification, enhance solubility in organic solvents, or serve as a protecting group for the carboxyl functionality. Esterification is typically achieved by reacting the amino acid with an alcohol in the presence of an acid catalyst.

Amidation: Similar to the reactions at the amino group, the carboxyl group can be activated and reacted with an amine to form an amide bond. This reaction is central to the synthesis of peptides and other amide-containing molecules. The use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is standard practice for promoting amide bond formation while minimizing side reactions.

The following table outlines the derivatization possibilities at the carboxyl group.

| Reaction Type | Reagent/Coupling Partner | Product Functional Group |

| Esterification | Alcohols (with acid catalyst) | Ester |

| Amidation | Amines (with coupling reagents) | Amide |

Reduction of the Carboxyl Group

The conversion of the carboxylic acid functionality in this compound to a primary alcohol is a fundamental transformation that opens avenues for further derivatization. This reduction can be achieved using various reducing agents, with the choice of reagent often dictated by the presence of other functional groups and the desired reaction conditions.

Commonly employed methods for the reduction of carboxylic acids in amino acids involve the use of strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). However, the presence of the amine group necessitates its prior protection to prevent side reactions. Alternatively, borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS), offer a milder approach that can sometimes be selective for the carboxyl group over other reducible functionalities.

Table 1: Exemplary Reduction Conditions for Amino Acid Carboxyl Groups

| Reagent | Solvent | Typical Conditions | Product |

| LiAlH₄ | THF | 0 °C to reflux | Amino alcohol |

| BH₃·THF | THF | 0 °C to reflux | Amino alcohol |

| BMS | THF | Room temperature | Amino alcohol |

Note: The specific conditions for this compound would require empirical optimization.

Protection Group Chemistry for Carboxyl Functionality

To facilitate reactions at other sites of the molecule, such as the amino group or the phenyl ring, the carboxyl group often requires temporary protection. The selection of an appropriate protecting group is crucial and depends on its stability to the subsequent reaction conditions and the ease of its removal.

For amino acids, esterification is the most common strategy for carboxyl protection. Methyl or ethyl esters are frequently used due to their relative ease of formation and subsequent cleavage under basic conditions (saponification). The Fischer-Speier esterification, which involves heating the amino acid in the corresponding alcohol with a catalytic amount of a strong acid (e.g., HCl or H₂SO₄), is a classic method. Another approach involves the use of diazomethane (B1218177), although its toxicity and explosive nature limit its application.

More sophisticated protecting groups, such as the benzyl (B1604629) (Bn) ester, are also employed. Benzyl esters are advantageous as they can be cleaved under neutral conditions via catalytic hydrogenation (e.g., H₂/Pd-C), which is compatible with many other functional groups. Tert-butyl (tBu) esters, formed using isobutylene (B52900) and a strong acid catalyst, are readily removed under mild acidic conditions (e.g., trifluoroacetic acid), offering an orthogonal deprotection strategy to base-labile and hydrogenolysis-sensitive groups.

Table 2: Common Carboxyl Protecting Groups for Amino Acids

| Protecting Group | Introduction Reagent(s) | Cleavage Condition |

| Methyl (Me) | MeOH, HCl | Base (e.g., NaOH) |

| Ethyl (Et) | EtOH, HCl | Base (e.g., NaOH) |

| Benzyl (Bn) | Benzyl alcohol, acid catalyst | H₂, Pd/C |

| Tert-butyl (tBu) | Isobutylene, H₂SO₄ | Acid (e.g., TFA) |

Modifications of the Phenyl Moiety

The phenyl ring of this compound is a key site for structural diversification, allowing for the introduction of various substituents that can modulate the molecule's physicochemical properties.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a powerful tool for functionalizing the phenyl ring. The substituent already present on the ring, in this case, the alkylamino acid side chain, directs incoming electrophiles primarily to the ortho and para positions due to its electron-donating nature. However, the steric bulk of the side chain may favor substitution at the less hindered para position.

Typical EAS reactions that could be applied to this compound (with appropriate protection of the amino and carboxyl groups) include nitration (using a mixture of nitric and sulfuric acid), halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃), and Friedel-Crafts acylation or alkylation (using an acyl chloride or alkyl halide with a Lewis acid). The conditions for these reactions would need to be carefully controlled to avoid side reactions and achieve the desired regioselectivity.

Hydrogenation of the Aromatic Ring

Reduction of the phenyl ring to a cyclohexyl moiety can significantly alter the three-dimensional structure and lipophilicity of the molecule. This transformation is typically achieved through catalytic hydrogenation at elevated pressures and temperatures, using catalysts such as rhodium on carbon (Rh/C) or ruthenium on alumina (B75360) (Ru/Al₂O₃). The stereochemistry of the resulting cyclohexyl ring can be influenced by the choice of catalyst and reaction conditions.

Formation of Cyclic and Heterocyclic Derivatives

The bifunctional nature of this compound allows for its use in the synthesis of various cyclic structures, most notably lactams.

Lactam Formation

Intramolecular cyclization of this compound can lead to the formation of a β-lactam (azetidin-2-one) or a γ-lactam (pyrrolidin-2-one), depending on the reaction conditions and the specific derivative used. However, the formation of a four-membered β-lactam ring directly from this α-substituted β-amino acid would be challenging due to the steric hindrance around the α-carbon.

More commonly, β-lactams are synthesized through cycloaddition reactions, such as the Staudinger synthesis, which involves the reaction of a ketene (B1206846) with an imine. While not a direct cyclization of the parent amino acid, derivatives of this compound could potentially be used to construct novel β-lactam structures.

The formation of a five-membered γ-lactam is thermodynamically more favorable. This would involve the cyclization of a derivative where the amino group is at the γ-position relative to the carboxyl group. Therefore, direct lactamization of this compound itself to a simple lactam is not straightforward. However, derivatization and rearrangement reactions could potentially open pathways to such heterocyclic systems. Research in this area would be crucial to fully explore the synthetic utility of this amino acid in constructing novel heterocyclic scaffolds.

Oxazolidinone Derivatives

The formation of oxazolidinone rings from β-amino acids is a significant transformation in organic synthesis, providing access to a class of heterocyclic compounds with diverse applications. While direct studies on the conversion of this compound to oxazolidinone derivatives are not extensively detailed in the reviewed literature, the general principles of β-amino acid cyclization can be applied to understand the potential reactivity of this specific compound. The synthesis of oxazolidinones from β-amino acid precursors typically involves the formation of a β-amino alcohol intermediate, followed by cyclization with a carbonylating agent.

One common strategy for the synthesis of oxazolidinones from amino acids involves the reduction of the carboxylic acid moiety to a primary alcohol, thus forming an amino alcohol. This transformation can be achieved using various reducing agents. Once the amino alcohol is obtained, cyclization to the corresponding oxazolidinone can be effected by treatment with reagents such as phosgene, carbonyldiimidazole, or diethyl carbonate. The reaction proceeds via an intramolecular nucleophilic attack of the amino group and the hydroxyl group on the carbonyl carbon of the cyclizing agent.

For this compound, this would hypothetically involve the initial reduction of the carboxylic acid to afford 3-amino-3-methyl-2-phenylbutan-1-ol. Subsequent treatment of this amino alcohol with a suitable carbonylating agent would be expected to yield the corresponding 4,4-dimethyl-5-phenyloxazolidin-2-one derivative. The stereochemistry of the resulting oxazolidinone would be dependent on the stereochemistry of the starting β-amino acid.

It is important to note that the reactivity of the amino and carboxylic acid groups in this compound allows for various other derivatization pathways, and the formation of oxazolidinones is one of several possibilities for generating heterocyclic structures from this versatile building block.

Stereochemical Characterization and Chiral Resolution of 3 Amino 3 Methyl 2 Phenylbutanoic Acid

Detailed Analysis of Stereoisomeric Forms and Their Unique Properties

3-Amino-3-methyl-2-phenylbutanoic acid possesses two stereogenic centers at the C2 and C3 positions. This structural feature results in the existence of four distinct stereoisomers, which can be categorized into two pairs of enantiomers.

The first pair of enantiomers is designated as (2R,3R)-3-amino-3-methyl-2-phenylbutanoic acid and (2S,3S)-3-amino-3-methyl-2-phenylbutanoic acid. These molecules are non-superimposable mirror images of each other. The second enantiomeric pair consists of (2R,3S)-3-amino-3-methyl-2-phenylbutanoic acid and (2S,3R)-3-amino-3-methyl-2-phenylbutanoic acid.

The relationship between a stereoisomer from the first pair and one from the second pair is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other and, consequently, possess different physical and chemical properties. These differences are fundamental to the methods used for their separation. For instance, derivatives of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, a structurally related compound, have been investigated as inhibitors of certain enzymes, highlighting the importance of specific stereoconfigurations for biological activity. chemicalbook.comtandfonline.com

The precise spatial arrangement of the amino, methyl, and phenyl groups in each stereoisomer dictates its interaction with other chiral molecules, a principle that underpins many biological processes and chiral separation techniques. While specific properties for each stereoisomer of this compound are not extensively detailed in publicly available literature, the general principles of stereoisomerism suggest that they will differ in aspects such as melting point, solubility, and their interaction with plane-polarized light (optical rotation).

Chiral Resolution Techniques for Racemic Mixtures

The synthesis of this compound often results in a racemic mixture, containing equal amounts of all stereoisomers. The separation of these isomers is essential to isolate the desired stereochemically pure compound.

Diastereomeric Salt Formation and Fractional Recrystallization

A classical and effective method for resolving racemic mixtures of acidic or basic compounds is through the formation of diastereomeric salts. This technique involves reacting the racemic mixture of this compound with a single enantiomer of a chiral resolving agent (a chiral base if resolving a racemic acid, or a chiral acid for a racemic base). This reaction produces a mixture of diastereomeric salts.

Due to their different physical properties, these diastereomeric salts exhibit different solubilities in a given solvent. This disparity allows for their separation by fractional crystallization. One diastereomeric salt will preferentially crystallize out of the solution, while the other remains dissolved. The crystallized salt can then be isolated, and the desired enantiomer of the amino acid can be recovered by treating the salt with an acid or base to remove the resolving agent. For example, in the resolution of structurally similar 3-hydroxycarboxylic acids, chiral amines like 2-amino-1,2-diphenylethanol (ADPE) and cinchonidine have been used effectively as resolving agents. mdpi.com Similarly, optically active bases such as brucine and S(-)- or R(+)-1-phenylethylamine have been employed for the resolution of related amino acids. google.com

The efficiency of this method is highly dependent on the choice of the resolving agent and the crystallization solvent.

Kinetic Resolution Methods

Kinetic resolution is a powerful technique that relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. In the context of this compound, this often involves the use of enzymes, particularly lipases.

Enzymatic kinetic resolution typically involves the selective transformation of one enantiomer in the racemic mixture, leaving the other enantiomer unreacted. For instance, the racemic ester of this compound can be subjected to hydrolysis catalyzed by a lipase (B570770). Lipases can exhibit high enantioselectivity, meaning they will preferentially hydrolyze one enantiomeric ester over the other. nih.govmdpi.com

This results in a mixture of one enantiomer of the acid and the unreacted ester of the other enantiomer. These two products, having different chemical functionalities, can then be easily separated. Lipases from various sources, such as Pseudomonas and Candida, have been successfully used for the kinetic resolution of a wide range of amino acid esters. nih.govmdpi.com The choice of enzyme, substrate (ester form), and reaction conditions (solvent, temperature) are critical for achieving high enantioselectivity and yield. ucc.ie

Chromatographic Chiral Separation Methods

Chromatographic techniques offer highly efficient and versatile methods for the analytical and preparative separation of enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone of enantioseparation. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of the analyte as they pass through the column. This differential interaction leads to different retention times, allowing for their separation.

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose phenylcarbamates, are widely used and have demonstrated broad applicability for the separation of a diverse range of chiral compounds, including amino acids and their derivatives. nih.govyakhak.orgresearchgate.net The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide structure.

For the separation of this compound, a suitable polysaccharide-based column, such as Chiralpak® or Chiralcel®, would be selected. The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol, is optimized to achieve the best resolution. yakhak.org

Below is an example of a data table illustrating typical parameters for chiral HPLC separation of amino acid derivatives on polysaccharide-based columns.

| Parameter | Value |

| Column | Chiralpak IA |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Temperature | 25 °C |

This table is illustrative and specific conditions for this compound would require experimental optimization.

Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are also highly effective for the direct analysis of underivatized amino acids and are compatible with aqueous mobile phases.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. This technique often provides faster separations and reduced solvent consumption compared to HPLC.

The same types of chiral stationary phases used in HPLC, particularly polysaccharide-based CSPs, are also highly effective in SFC. researchgate.net The mobile phase in SFC typically consists of supercritical CO2 modified with a small amount of an organic solvent, such as methanol or ethanol. The composition of the mobile phase, as well as the column temperature and backpressure, are key parameters that are optimized to achieve enantioseparation. SFC has been successfully applied to the chiral and achiral separation of various amino acids and peptides. researchgate.net

The following table provides a hypothetical set of conditions for the SFC separation of a chiral amino acid.

| Parameter | Value |

| Column | Chiralpak IC |

| Mobile Phase | Supercritical CO2 / Methanol (85:15, v/v) |

| Flow Rate | 3.0 mL/min |

| Backpressure | 150 bar |

| Temperature | 40 °C |

| Detection | UV at 220 nm |

This table is for illustrative purposes and the optimal conditions for this compound would need to be determined experimentally.

Gas Chromatography (GC) with Chiral Columns

Gas Chromatography (GC) utilizing chiral stationary phases (CSPs) is a powerful technique for the enantioseparation of volatile chiral compounds, including amino acids. researchgate.net For the analysis of this compound, which is non-volatile, a crucial prerequisite is its conversion into a volatile derivative. cat-online.comscispace.com This is typically achieved through a two-step derivatization process: esterification of the carboxylic acid group followed by acylation of the amino group. sigmaaldrich.com

Common derivatization reagents for the carboxyl group include methanolic HCl or trimethylchlorosilane (TMCS). sigmaaldrich.com The amino group can be subsequently acylated using reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride. sigmaaldrich.com The resulting derivatized amino acid is then amenable to analysis by GC.

The separation of the stereoisomers is accomplished on a capillary column coated with a chiral stationary phase. Commonly used CSPs for amino acid enantioseparation include cyclodextrin derivatives, such as trifluoroacetylated cyclodextrins, and phases based on chiral selectors like L-valine-tert-butylamide polysiloxane (Chirasil-Val). researchgate.netscispace.com The choice of the specific CSP and the GC temperature program are critical parameters that influence the resolution of the four stereoisomers. The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral analyte and the CSP, leading to different retention times for each stereoisomer.

Table 1: Illustrative GC Parameters for Chiral Separation of Derivatized this compound

| Parameter | Value |

| Column | Chirasil-Val (25 m x 0.25 mm ID, 0.16 µm film thickness) |

| Derivatization | 1. Esterification: Isopropanol/HCl; 2. Acylation: TFAA |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 180 °C at 4 °C/min, hold 10 min |

| Detector | Flame Ionization Detector (FID) at 250 °C |

| Carrier Gas | Helium |

Note: This table provides a hypothetical set of parameters. Actual conditions would require optimization for the specific stereoisomers of this compound.

Determination of Enantiomeric and Diastereomeric Excess

Following the successful chiral separation of the four stereoisomers of this compound by GC or other chromatographic techniques like HPLC, the determination of the enantiomeric excess (ee) and diastereomeric excess (de) is a straightforward process. These values are crucial for quantifying the stereochemical purity of a sample.

The enantiomeric excess for a given pair of enantiomers (e.g., (2R,3R) and (2S,3S)) is calculated from the peak areas of the corresponding chromatogram. The formula for ee is:

ee (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100

where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.

Similarly, the diastereomeric excess is calculated by comparing the total peak areas of the two pairs of enantiomers (diastereomers). For example, comparing the (2R,3R)/(2S,3S) pair with the (2R,3S)/(2S,3R) pair:

de (%) = [ |(Area(2R,3R) + Area(2S,3S)) - (Area(2R,3S) + Area(2S,3R))| / (Total Area of all stereoisomers) ] x 100

Accurate determination of ee and de is critical in asymmetric synthesis, where the goal is to produce a single desired stereoisomer in high purity.

Table 2: Hypothetical Chromatographic Data for the Determination of ee and de

| Stereoisomer | Retention Time (min) | Peak Area |

| (2S,3R) | 18.2 | 5,000 |

| (2R,3S) | 18.9 | 45,000 |

| (2S,3S) | 20.1 | 10,000 |

| (2R,3R) | 20.8 | 90,000 |

| Calculated ee of (2R,3R)/(2S,3S) pair | 80% | |

| Calculated de | 50% |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Absolute Configuration Assignment Methodologies

The assignment of the absolute configuration (R or S) to the chiral centers of the separated stereoisomers of this compound is a critical final step in its stereochemical characterization. Several methodologies can be employed for this purpose.

One common approach involves the use of chiral derivatizing agents (CDAs) to form diastereomers, which can then be analyzed by spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. For amino acids, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its analogs are frequently used CDAs. The reaction of the amino group of each separated stereoisomer with both (R)- and (S)-Mosher's acid chlorides creates a pair of diastereomeric amides. The differences in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral amide center in the ¹H NMR spectra of these diastereomers can be used to deduce the absolute configuration of the original amino acid.

Another powerful technique is the comparison of experimental and theoretically calculated chiroptical data, such as Circular Dichroism (CD) spectra. The experimental CD spectrum of each purified stereoisomer is recorded. Then, quantum chemical calculations are performed to predict the CD spectra for all possible absolute configurations. The absolute configuration is assigned by matching the experimentally measured spectrum with the calculated spectrum.

In cases where suitable crystals can be obtained, single-crystal X-ray crystallography provides an unambiguous determination of the absolute configuration. This method, however, is dependent on the ability to grow high-quality crystals of the compound or a suitable derivative.

Applications of 3 Amino 3 Methyl 2 Phenylbutanoic Acid in Advanced Organic Synthesis and Chemical Biology Research

Role as a Chiral Building Block for Complex Molecules

Chiral building blocks are fundamental components in the asymmetric synthesis of natural products, pharmaceuticals, and other complex organic molecules. sigmaaldrich.com 3-Amino-3-methyl-2-phenylbutanoic acid, possessing two stereocenters, serves as a valuable chiral synthon. Its rigid framework and defined stereochemistry can be transferred during a synthetic sequence to control the three-dimensional arrangement of the target molecule.

The utility of such β-amino acid scaffolds is evident in their incorporation into larger, biologically active structures, particularly as core components of protease inhibitors. For instance, the asymmetric synthesis of related structures like (2S,3S)-3-N-tert-Butoxycarbonylamino-2-Hydroxy-4-Phenylbutanoic acid highlights the importance of these scaffolds in constructing molecules that target enzymes. researchgate.net The synthetic routes to these building blocks often involve diastereoselective methods that establish the relative stereochemistry of the α and β positions, which is crucial for their subsequent application. The phenyl and gem-dimethyl groups of this compound pre-organize the molecule into a constrained conformation, a feature that is highly desirable when designing molecules to fit into specific binding pockets of enzymes or receptors. This inherent conformational restriction can lead to higher binding affinity and selectivity in the final complex molecule.

Integration into Peptide Chemistry and Peptidomimetics

The incorporation of NPAAs into peptide sequences is a powerful strategy for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but possess enhanced properties such as improved stability against enzymatic degradation, increased potency, and better bioavailability. nih.govsigmaaldrich.com this compound, as an α,α-disubstituted β-amino acid analogue, is particularly well-suited for this purpose.

Peptides containing β-amino acids have shown great promise in medicinal chemistry. acs.org The incorporation of a β-amino acid like this compound into a peptide chain extends the backbone by one carbon atom relative to a standard α-amino acid. This alteration fundamentally changes the peptide's secondary structure and its susceptibility to proteases. nih.gov The presence of bulky substituents on both the α-carbon (phenyl group) and β-carbon (two methyl groups) provides significant steric shielding, further enhancing resistance to enzymatic cleavage. While ribosomal incorporation of β-amino acids is possible, it is generally less efficient than for α-amino acids, making chemical synthesis the primary route for creating such modified peptides. rsc.org

Solid-phase peptide synthesis (SPPS) is the standard method for the chemical synthesis of peptides. kennesaw.edunih.gov The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. peptide.com For an NPAA like this compound to be used in SPPS, it must be appropriately protected. The α-amino group is typically protected with a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group or an acid-labile tert-butyloxycarbonyl (Boc) group to prevent self-polymerization. peptide.com

The coupling of sterically hindered amino acids, especially those substituted at the β-carbon, can be challenging and may require optimized conditions. nih.gov Longer coupling times or the use of more potent coupling reagents may be necessary to ensure efficient amide bond formation.

Table 1: Standard Steps in Solid-Phase Peptide Synthesis (SPPS)

| Step | Procedure | Purpose |

|---|---|---|

| 1. Resin Swelling | The solid support (resin) is swollen in a suitable solvent (e.g., DMF). | To make the reactive sites on the resin accessible. |

| 2. Deprotection | The temporary protecting group (e.g., Fmoc) is removed from the N-terminus of the resin-bound amino acid or peptide. | To expose the free amine for the next coupling reaction. |

| 3. Washing | The resin is washed multiple times to remove excess deprotection reagent and byproducts. | To ensure a clean reaction environment for the coupling step. |

| 4. Coupling | The next protected amino acid is activated and added to the resin to form a new peptide bond. | To elongate the peptide chain. |

| 5. Washing | The resin is washed to remove excess reagents and byproducts. | To purify the resin-bound peptide. |

| 6. Repeat | Steps 2-5 are repeated until the desired peptide sequence is assembled. | To synthesize the full-length peptide. |

| 7. Cleavage | The completed peptide is cleaved from the resin support, and side-chain protecting groups are removed. | To release the final peptide into solution. |

This table outlines the general cycle for SPPS, which would be adapted for incorporating sterically demanding residues like this compound, potentially requiring stronger coupling agents or longer reaction times in Step 4.

The introduction of conformationally constrained amino acids is a key strategy in peptide design to stabilize specific secondary structures like β-turns, sheets, or helices. nih.gov The substitution pattern of this compound severely restricts the rotational freedom around the backbone's single bonds. This rigidity can be used to induce specific, predictable conformations in a peptide sequence. For example, β-amino acids are known to promote the formation of unique helical structures (e.g., 12-helices or 14-helices) or well-defined turns, depending on the sequence context. rsc.org The conformational properties of peptides containing dehydro amino acids, which also introduce backbone constraints, have been systematically studied, providing a framework for understanding how modified residues influence peptide shape. researchgate.net By replacing a native α-amino acid with this constrained β-amino acid, researchers can lock a peptide into its bioactive conformation, potentially increasing its affinity for a biological target.

The unique structural features of this compound make it an excellent scaffold for designing enzyme inhibitors. unifi.itmdpi.com Many enzyme inhibitors are peptide analogues that mimic the transition state of an enzymatic reaction. The constrained backbone and bulky side groups of this amino acid can be used to orient functional groups precisely within an enzyme's active site, leading to potent and selective inhibition. For example, α,α-disubstituted amino acids have been successfully incorporated into inhibitors of arginase, demonstrating the utility of sterically hindered building blocks in inhibitor design. nih.gov The synthesis of such inhibitors often leverages the amino acid scaffold to present key functionalities, such as boronic acid groups or other zinc-binding moieties, to the catalytic machinery of the target enzyme. nih.gov

Application as a Chiral Auxiliary in Asymmetric Reactions

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed, having imparted its chirality to the substrate. Chiral amino alcohols derived from amino acids have been shown to be effective auxiliaries in asymmetric reductions of ketones. rsc.org

While direct evidence for this compound as a chiral auxiliary is not prominent, its structural class suggests potential in this area. The synthesis of tailor-made amino acids often employs chiral auxiliaries, such as those used in the Schöllkopf method or in reactions involving chiral Ni(II) complexes, to achieve high diastereoselectivity. nih.govnih.gov In principle, the chiral backbone of this compound could be used to control the facial selectivity of reactions on a molecule temporarily attached to its amino or carboxyl group. The bulky phenyl and gem-dimethyl groups would effectively shield one face of the reactive center, forcing an incoming reagent to attack from the opposite, less hindered face, thereby inducing asymmetry in the product.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (2S,3S)-3-N-tert-Butoxycarbonylamino-2-Hydroxy-4-Phenylbutanoic acid |

| Fluorenylmethyloxycarbonyl (Fmoc) |

| tert-butyloxycarbonyl (Boc) |

| Arginine |

Contribution to the Synthesis of Complex Molecular Scaffolds and Chemical Probes

Following a comprehensive review of available scientific literature, it has been determined that there is a notable lack of specific research detailing the application of this compound in the synthesis of complex molecular scaffolds and chemical probes. While the broader class of α,α-disubstituted and β-amino acids are recognized for their utility in constructing unique molecular architectures, specific examples and detailed research findings directly involving this compound in these applications are not presently available in the public domain.

Non-natural amino acids, in general, serve as valuable building blocks in organic synthesis. Their incorporation into peptides can induce specific secondary structures, such as β-turns and helices, thereby constraining the conformational flexibility of the resulting peptidomimetics. This conformational restriction is a key strategy in the design of bioactive molecules with enhanced potency and selectivity. The gem-dimethyl group and the phenyl ring on the this compound backbone would be expected to impose significant steric constraints, a feature often exploited in the design of conformationally restricted peptides.

Furthermore, the structural motifs present in this compound could theoretically serve as a precursor for the synthesis of various heterocyclic compounds, which are foundational scaffolds in many areas of medicinal chemistry. The amino and carboxylic acid functionalities provide reactive handles for a variety of chemical transformations.

In the realm of chemical biology, amino acids are frequently incorporated into chemical probes to investigate biological processes. The unique structure of this compound could potentially be functionalized with reporter groups (e.g., fluorophores, biotin) to create probes for studying enzyme activity or receptor binding.

However, despite these theoretical possibilities, a thorough search of chemical databases and scientific literature did not yield specific studies demonstrating the practical application of this compound for these purposes. The existing research landscape is rich with examples of other non-natural amino acids being used to create complex scaffolds and probes, but this particular compound remains largely unexplored in this context.

Due to the absence of specific research data, it is not possible to provide detailed research findings or data tables on the contribution of this compound to the synthesis of complex molecular scaffolds and chemical probes at this time. Further research would be required to explore and establish the potential of this compound in these advanced applications.

Analytical and Spectroscopic Research on 3 Amino 3 Methyl 2 Phenylbutanoic Acid

Chromatographic Characterization Methods

Chromatographic techniques are fundamental in the analysis of amino acids, providing reliable methods for separation, identification, and purity assessment. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the principal methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity and confirming the identity of non-volatile compounds like 3-Amino-3-methyl-2-phenylbutanoic acid. The technique separates components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase.

For amino acids, reversed-phase HPLC (RP-HPLC) is a common approach. In this method, a nonpolar stationary phase (often C8 or C18) is used with a polar mobile phase. The retention of this compound would be influenced by the hydrophobicity of the phenyl and methyl groups, as well as the polarity imparted by the amino and carboxylic acid functionalities.

Due to the presence of a chiral center at the C2 position, chiral HPLC is essential for separating the enantiomers of this compound. Chiral stationary phases (CSPs) are employed to achieve this separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for resolving the enantiomers of amino acids and their derivatives. The choice of mobile phase, typically a mixture of hexane (B92381) and an alcohol like isopropanol, is critical for achieving optimal separation. yakhak.org

Detection in HPLC analysis of this compound is commonly achieved using a UV detector, as the phenyl group provides a chromophore that absorbs ultraviolet light. A wavelength in the range of 210-220 nm is generally suitable for detection. For more sensitive and specific detection, HPLC can be coupled with a mass spectrometer (LC-MS).

Table 1: Representative HPLC Conditions for the Analysis of Aromatic Amino Acids

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18 (for purity) or Chiral Stationary Phase (e.g., polysaccharide-based) for enantiomeric separation |

| Mobile Phase | Isocratic or gradient mixture of acetonitrile/methanol and water with additives like trifluoroacetic acid or formic acid. For chiral separations, hexane/isopropanol mixtures are common. |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at 210-220 nm or Mass Spectrometry (MS) |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, amino acids like this compound are non-volatile due to their zwitterionic nature at physiological pH. Therefore, derivatization is a necessary prerequisite for GC analysis to increase their volatility. sigmaaldrich.com

Common derivatization methods for amino acids include esterification of the carboxyl group followed by acylation of the amino group, or silylation which targets both functional groups. For instance, reaction with an alcohol (e.g., methanol, propanol) in the presence of an acid catalyst will form the corresponding ester. Subsequent treatment with a reagent like trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) converts the amino group to a less polar derivative. mdpi.com

Once derivatized, the compound can be analyzed on a GC system, typically equipped with a flame ionization detector (FID) or a mass spectrometer (MS) for detection. The separation is achieved on a capillary column with a nonpolar or moderately polar stationary phase. The retention time of the derivatized this compound would be characteristic of its structure and volatility.

Table 2: General GC Derivatization and Analysis Parameters for Amino Acids

| Parameter | Typical Conditions |

|---|---|

| Derivatization Reagents | MTBSTFA, Ethyl Chloroformate (ECF) in methanol, or similar silylating/acylating agents. mdpi.com |

| Column | Capillary column with a nonpolar stationary phase (e.g., 5% phenyl polysiloxane) |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | A temperature gradient is typically used, starting at a lower temperature and ramping up to elute the derivatized analytes. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis of compounds and for monitoring the progress of chemical reactions. For the analysis of this compound, a stationary phase of silica (B1680970) gel or cellulose is typically used.

The separation on the TLC plate depends on the composition of the mobile phase. A common mobile phase for the separation of amino acids is a mixture of n-butanol, acetic acid, and water. reachdevices.com The relative polarity of these components can be adjusted to optimize the separation and achieve a suitable retardation factor (Rf) value. The Rf value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound under specific TLC conditions.

After developing the chromatogram, the spots need to be visualized as amino acids are generally colorless. A common visualization reagent is ninhydrin, which reacts with the primary amino group of the compound to produce a colored spot, typically purple or yellow. reachdevices.com

Table 3: Common TLC Systems for Amino Acid Analysis

| Parameter | Typical Conditions |

|---|---|

| Stationary Phase | Silica gel or Cellulose plates |

| Mobile Phase | n-Butanol:Acetic Acid:Water (e.g., 3:1:1 v/v/v). reachdevices.com |

| Visualization | Ninhydrin spray followed by heating. |

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

In the ¹H-NMR spectrum of this compound, distinct signals would be expected for the protons in different parts of the molecule. The aromatic protons of the phenyl group would typically appear as a multiplet in the downfield region (around 7.2-7.5 ppm). The proton at the C2 position, being adjacent to the phenyl and carboxylic acid groups, would likely be a singlet or a narrow multiplet. The two methyl groups at the C3 position would be expected to give rise to one or two singlets, depending on their magnetic equivalence. The protons of the amino group and the carboxylic acid group are often broad and may exchange with deuterium (B1214612) in a deuterated solvent like D₂O.

The ¹³C-NMR spectrum would provide information about the carbon skeleton. A signal for the carbonyl carbon of the carboxylic acid would be expected in the downfield region (around 170-180 ppm). The aromatic carbons of the phenyl group would appear in the 120-140 ppm range. The signals for the C2 and C3 carbons, as well as the methyl carbons, would be observed in the upfield region.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, further confirming the structure of the molecule.

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

In the mass spectrum of this compound, a molecular ion peak (M⁺) would be expected, which corresponds to the molecular weight of the compound. The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for amino acids include the loss of the carboxylic acid group (-COOH) or the amino group (-NH₂). The presence of the phenyl group would likely lead to characteristic fragments, such as the tropylium (B1234903) ion (m/z 91).

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique that is particularly useful for polar and thermally labile molecules like amino acids. In FAB-MS, the sample is dissolved in a non-volatile matrix (e.g., glycerol) and bombarded with a high-energy beam of atoms (e.g., xenon or argon). This process generates protonated molecules [M+H]⁺, which can be readily detected. The resulting mass spectrum is often simpler than that obtained by electron ionization (EI), with a more prominent molecular ion peak, making it easier to determine the molecular weight.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present within a molecule. In the case of this compound, the IR spectrum is characterized by absorption bands corresponding to its amino, carboxylic acid, phenyl, and alkyl moieties. The molecule typically exists as a zwitterion, which influences the characteristic frequencies of the amino and carboxylate groups.

The spectrum is dominated by strong, broad absorption bands from the ammonium (B1175870) (-NH3+) and carboxylate (-COO-) groups. The N-H stretching vibrations of the ammonium group appear as a broad band in the 3400–3000 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the carboxylate group are observed around 1620–1512 cm⁻¹ and near 1400 cm⁻¹, respectively. researchgate.net These carboxylate stretching modes are a diagnostic feature of amino acids in their zwitterionic form. wayne.edu

The phenyl group gives rise to several characteristic bands. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring produce absorption peaks in the 1600–1450 cm⁻¹ region. Furthermore, C-H out-of-plane bending vibrations can provide information about the substitution pattern on the benzene (B151609) ring. Aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups are found in the 2950–2850 cm⁻¹ range.

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Ammonium (-NH₃⁺) | N-H stretching | 3400 - 3000 (broad) |

| Carboxylate (-COO⁻) | C=O asymmetric stretching | 1620 - 1512 |

| Carboxylate (-COO⁻) | C=O symmetric stretching | ~1400 |

| Phenyl Group | Aromatic C-H stretching | 3100 - 3000 |

| Phenyl Group | Aromatic C=C stretching | 1600 - 1450 |

| Alkyl Groups | Aliphatic C-H stretching | 2950 - 2850 |

Chiroptical Methods for Optical Activity Determination

This compound possesses two chiral centers (at C2 and C3), meaning it can exist as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Chiroptical methods are indispensable for distinguishing between these stereoisomers.

Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers, such as the (2R,3R) and (2S,3S) pair, will rotate the light by equal amounts but in opposite directions. The specific rotation, [α], is a characteristic physical property for each enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). For example, studies on the related compound (+)-2-amino-2-phenylbutyric acid have been used to determine its absolute configuration by correlating its optical rotation with known standards. rsc.org Diastereomers, such as (2R,3R) and (2R,3S), will have different specific rotation values that are not equal in magnitude. This technique is fundamental for assessing the enantiomeric purity of a sample.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This method provides detailed stereochemical information based on the molecule's chromophores. The phenyl and carboxyl/carboxylate groups in this compound are the key chromophores that would give rise to CD signals, known as Cotton effects.

Each of the four stereoisomers will produce a unique CD spectrum. Enantiomeric pairs will exhibit mirror-image CD spectra. The sign and magnitude of the Cotton effects are highly sensitive to the spatial arrangement of the atoms around the chiral centers. Therefore, CD spectroscopy is an invaluable tool for assigning the absolute configuration of the stereoisomers by comparing experimental spectra with theoretical calculations or with spectra of structurally related compounds of known stereochemistry.

X-ray Crystallography for Solid-State Structure Determination of Stereoisomers and Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers within the molecule. For a compound with multiple stereoisomers like this compound, X-ray crystallography can unambiguously resolve the structure of a single stereoisomer or a racemic pair that has been crystallized. nih.gov

Theoretical and Computational Investigations of 3 Amino 3 Methyl 2 Phenylbutanoic Acid

Quantum Chemical Calculations on Molecular Structure and Electronic Properties